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  • Product: 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1170129-59-5

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a key heterocyclic compound with potential applications in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques used for its structural elucidation and characterization. We will navigate through the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, grounding our analysis in the fundamental principles of each technique and drawing on data from closely related analogues to predict and understand the spectral features of our target molecule.

Introduction: The Significance of Spectroscopic Characterization

The precise determination of a molecule's three-dimensional structure is paramount in modern chemical research. For novel compounds like 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a substituted pyrazole carboxylic acid, spectroscopic methods provide the foundational data for confirming its identity, purity, and electronic environment. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the unambiguous confirmation of their structure a critical step in any research and development pipeline.[1][2][3] This guide will serve as a practical reference for interpreting the spectral data expected for this compound, thereby ensuring scientific rigor and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data consistency and comparability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlets for each unique carbon atom, simplifying the spectrum.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assembling the molecular structure.[4]

Predicted ¹H NMR Spectral Data

Based on the structure of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and data from analogous pyrazole derivatives, the following proton chemical shifts (δ) in ppm are anticipated:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
COOH> 12.0Broad Singlet1H
Aromatic-H (phenyl)7.2 - 7.5Multiplet4H
Pyrazole-H (C4-H)~7.0Singlet1H
N-CH₃~4.0Singlet3H
Ar-CH₃~2.4Singlet3H

Causality Behind Expected Shifts:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet.[5]

  • Aromatic Protons: The protons on the 2-methylphenyl ring will appear as a complex multiplet in the aromatic region. The exact shifts will be influenced by the electronic effects of the methyl group and the pyrazole ring.

  • Pyrazole Ring Proton (C4-H): The lone proton on the pyrazole ring is expected to be a singlet, as it lacks adjacent protons to couple with. Its chemical shift is influenced by the aromaticity of the pyrazole ring.[5][6]

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom of the pyrazole ring will be a singlet and its chemical shift is typically around 3.8-4.2 ppm.[4]

  • Aryl Methyl Protons (Ar-CH₃): The methyl group on the phenyl ring will also be a singlet, appearing further upfield compared to the N-methyl group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)> 160
C3 & C5 (Pyrazole)140 - 150
C (Aromatic)125 - 140
C4 (Pyrazole)~110
N-CH₃~40
Ar-CH₃~20

Rationale for Chemical Shift Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield.

  • Pyrazole Carbons: The C3 and C5 carbons of the pyrazole ring are deshielded due to their proximity to the electronegative nitrogen atoms.[7] The C4 carbon typically appears at a higher field.[7]

  • Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region.

  • Methyl Carbons: The N-methyl and aryl-methyl carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Expected Mass Spectrum

For 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₂N₂O₂), the calculated molecular weight is 216.24 g/mol .

  • Molecular Ion Peak: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 217.2. A smaller peak corresponding to the sodium adduct [M+Na]⁺ at m/z 239.2 may also be observed. For the related compound, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, the [M+H]⁺ ion is observed at m/z 203.[8]

  • Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. Common fragmentation pathways for pyrazole derivatives involve cleavage of the pyrazole ring and loss of substituents.[9][10][11] A potential fragmentation pathway is the loss of the carboxylic acid group (-COOH), which would result in a fragment ion at m/z 171.2.

G M_plus_H [M+H]⁺ m/z = 217.2 Fragment1 [M+H - COOH]⁺ m/z = 171.2 M_plus_H->Fragment1 - HCOOH

Caption: Predicted major fragmentation pathway for 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

Step-by-Step Methodology:

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the evanescent wave that penetrates a short distance into the sample is partially absorbed at specific frequencies corresponding to the vibrational modes of the functional groups.

  • Spectrum Generation: The detector measures the attenuated IR beam, and the instrument's software generates an IR spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Infrared Spectrum

The IR spectrum of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is expected to exhibit several characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (carboxylic acid)2500-3300Very broad
C-H stretch (aromatic & alkyl)2850-3100Sharp peaks on top of O-H
C=O stretch (carboxylic acid)1700-1725Strong, sharp
C=N & C=C stretch (ring)1500-1600Medium to strong
C-O stretch & O-H bend1210-1320Medium

Interpretation of Key Bands:

  • O-H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band that spans from approximately 2500 to 3300 cm⁻¹.[12][13][14] This broadening is due to strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state.

  • C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.[5]

  • C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole and phenyl rings will appear in the 1500-1600 cm⁻¹ region.

  • C-H Stretches: Sharp peaks for the aromatic and aliphatic C-H stretches will be superimposed on the broad O-H band.

Conclusion

The structural elucidation of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid relies on the synergistic application of NMR, MS, and IR spectroscopy. This guide has provided a framework for understanding and predicting the spectral data for this molecule based on established principles and data from analogous compounds. The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. Infrared spectroscopy serves as a rapid method to confirm the presence of key functional groups, particularly the characteristic carboxylic acid moiety. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently characterize this and other related pyrazole derivatives, paving the way for their further exploration in various scientific disciplines.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3855. Available from: [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Ghotekar, S. K., Murumkar, P. R., & Chavan, R. S. (2021). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 26(15), 4567. Available from: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available from: [Link]

  • Al-Hourani, B. J. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1013. Available from: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Elguero, J., & Claramunt, R. M. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(10), 637-644. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Journal of Mass Spectrometry, 33(9), 863-869. Available from: [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • Özer, İ., & Çadır, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available from: [Link]

  • Tsefrikas, V. M., & Ruble, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available from: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • van den Broek, L. A. M., & van der Plas, H. C. (1979). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 495-499. Available from: [Link]

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Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. As a compound featuring a key pyrazole scaffold, prevalent in modern drug discovery, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple data report, offering a Senior Application Scientist's perspective on experimental design, spectral interpretation, and the underlying principles that validate the structure.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that interact with biological targets. The title compound, 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, combines this heterocyclic core with an ortho-substituted aryl group and a carboxylic acid, creating a molecule with distinct steric and electronic features. Accurate and unambiguous structural elucidation is the foundational step in any research pipeline, and NMR spectroscopy is the definitive tool for this purpose. This guide explains the causality behind the observed spectral data, providing a self-validating framework for its analysis.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The integrity of structural elucidation is directly dependent on the quality of the acquired NMR data. The following protocol is a field-proven methodology for obtaining high-resolution spectra for this class of compounds.

2.1. Sample Preparation: The Rationale
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. The primary reason is its ability to form hydrogen bonds, which slows down the exchange rate of the acidic carboxylic proton, making it observable in the ¹H NMR spectrum.[1] In protic solvents like methanol-d₄ or in the presence of water, this proton often exchanges rapidly and becomes too broad to see or disappears entirely.[1][2][3] The residual solvent peaks of DMSO-d₆ (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) also serve as a convenient secondary internal reference.[4]

  • Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of DMSO-d₆ is optimal. This ensures a good signal-to-noise ratio for both ¹H and ¹³C experiments without leading to significant line broadening from aggregation.

  • Internal Standard: While the solvent peak is often sufficient, for precise reporting, tetramethylsilane (TMS) should be added as the primary internal standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.[5][6][7]

2.2. NMR Instrument Parameters (400 MHz Spectrometer)

Optimized parameters are crucial for resolving complex multiplets and detecting low-intensity signals, such as those from quaternary carbons.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventDMSO-d₆DMSO-d₆
Temperature298 K298 K
Pulse Programzg30zgpg30 (proton-gated decoupling)
Number of Scans161024 or more
Relaxation Delay (d1)2.0 s2.0 s
Acquisition Time> 3 s> 1 s
Spectral Width0-16 ppm0-220 ppm
Spectral Analysis and Interpretation

A systematic approach to analyzing the spectra, starting with the molecular structure, ensures all signals are accounted for and correctly assigned.

3.1. Molecular Structure and Numbering

The following IUPAC-consistent numbering scheme will be used for all spectral assignments.

Caption: Expected HSQC (C-H) correlations.

4.2. HMBC: Long-Range C-H Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for piecing together the molecular skeleton by showing correlations between protons and carbons separated by 2 or 3 bonds. This allows for the assignment of quaternary (non-protonated) carbons.

Key Expected HMBC Correlations:

  • N1-CH₃ protons (~3.90 ppm) to: Pyrazole C5 (~144.0 ppm) and Pyrazole C4 (~108.5 ppm). This definitively confirms the position of the methyl group on N1.

  • C4-H proton (~7.10 ppm) to: Pyrazole C3 (~151.0 ppm), Pyrazole C5 (~144.0 ppm), and the aromatic ipso-carbon C1' (~131.5 ppm).

  • Ar-CH₃ protons (~2.25 ppm) to: Aromatic C2' (~138.0 ppm) and C1' (~131.5 ppm), confirming the ortho-tolyl substitution.

  • Any aromatic proton to: The COOH carbon (~162.5 ppm) would not be expected, but correlations from aromatic protons to other aromatic carbons will confirm the ring structure.

Conclusion

The comprehensive analysis of ¹H, ¹³C, and 2D NMR data provides an unequivocal structural confirmation for 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The predicted chemical shifts, multiplicities, and correlations form a cohesive and self-validating dataset consistent with the proposed structure. This guide illustrates a systematic workflow that combines foundational NMR principles with advanced techniques, ensuring the highest level of scientific integrity for researchers in drug development and chemical sciences.

References
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • 13C NMR Chemical Shift.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • 1H NMR Chemical Shifts.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Combination of 1H and 13C NMR Spectroscopy. NMR Spectra.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Chemistry LibreTexts.
  • Why am I not seeing the -COOH peak of this dye when I take NMR? (2017-06-27). Reddit.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Chemistry LibreTexts.
  • Carboxylic Acids. Spectroscopy Tutorial.
  • Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? (2016-01-06).
  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • chemical shift of functional groups in 13C NMR spectroscopy. (2022-10-07). YouTube.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | C11H10N2O2 | CID 698388. PubChem.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Beilstein Journal of Organic Chemistry.

Sources

Foundational

mass spectrometry analysis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide: Mass Spectrometry Analysis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid Introduction 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Mass Spectrometry Analysis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Introduction

1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a substituted pyrazole core. Molecules within this class are of significant interest in medicinal chemistry and drug discovery, serving as crucial building blocks for a range of pharmacologically active agents.[1][2] Accurate structural characterization is paramount for quality control, metabolite identification, and understanding structure-activity relationships. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through precise mass measurement and fragmentation analysis.[3]

This guide provides a comprehensive technical overview of the methodologies and underlying principles for the robust analysis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid using modern mass spectrometry techniques. We will delve into the rationale behind method development, from sample preparation and ionization source selection to the intricate details of its fragmentation pathways under collision-induced dissociation (CID), providing a self-validating framework for its characterization.

Analyte Profile & Core Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful mass spectrometry method.

PropertyDetails
Chemical Name 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Structure Chemical Structure
Molecular Formula C₁₂H₁₂N₂O₂
Monoisotopic Mass 216.0899 Da
[M+H]⁺ Exact Mass 217.0972 Da
[M-H]⁻ Exact Mass 215.0828 Da
Key Features - Acidic carboxylic acid group (pKa ~3-5) - Aromatic pyrazole and phenyl rings - Tertiary amine-like nitrogen in the pyrazole ring

The presence of both an acidic proton (carboxylic acid) and basic sites (pyrazole nitrogens) makes the molecule amenable to ionization in both positive and negative modes, a critical consideration for method design.

Experimental Methodology: A Validated Approach

The following section outlines a robust workflow for the analysis, emphasizing the causality behind each procedural step.

Sample Preparation & Chromatography

A standardized and reproducible sample preparation protocol is essential for reliable quantification and identification.

Protocol: Standard Sample Preparation

  • Stock Solution Preparation: Accurately weigh ~1 mg of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and dissolve in 1 mL of a suitable organic solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions from the stock solution using a mobile phase-matched solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for reversed-phase LC) to achieve a final concentration in the low ng/mL to µg/mL range, appropriate for modern LC-MS systems.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates and prevent clogging of the LC system and MS interface.

Rationale for Liquid Chromatography (LC): Due to the polarity and thermal lability of the carboxylic acid moiety, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method over Gas Chromatography (GC-MS), which would require derivatization. A standard C18 reversed-phase column with a gradient elution using water and acetonitrile (both typically acidified with 0.1% formic acid for positive mode or basified with ammonium hydroxide for negative mode) provides excellent separation and retention for this class of molecule.

Overall Analytical Workflow

The end-to-end process from sample to data interpretation follows a logical sequence designed for comprehensive characterization.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_interp Interpretation Prep Stock & Working Solution Filt Syringe Filtration Prep->Filt LC Reversed-Phase LC Separation Filt->LC MS Mass Spectrometry LC->MS MS1 Full Scan (MS1) Confirm Molecular Ion MS->MS1 MS2 Product Ion Scan (MS/MS) Elucidate Fragmentation MS1->MS2 Struct Structural Confirmation MS2->Struct Positive_Fragmentation cluster_path1 Carboxylic Acid Losses cluster_path2 Ring & Side-Chain Fission parent [M+H]⁺ m/z 217.10 f199 m/z 199.09 (-H₂O) parent->f199 -18.01 Da f189 m/z 189.10 (-CO) parent->f189 -27.99 Da f91 Tropylium Ion m/z 91.05 parent->f91 -C₇H₅N₂O₂ f129 Pyrazoyl Cation m/z 129.04 parent->f129 -C₇H₇ f171 m/z 171.09 (-H₂O, -CO) f199->f171 -27.99 Da

Caption: Proposed fragmentation pathways for the [M+H]⁺ ion.

  • Loss of Water (H₂O): The initial and often most favorable loss from the protonated carboxylic acid is a molecule of water (18.01 Da), resulting in a stable acylium ion at m/z 199.09 .

  • Loss of Carbon Monoxide (CO): Following the loss of water, the acylium ion can subsequently lose carbon monoxide (27.99 Da) to yield a fragment at m/z 171.09 .

  • Inter-ring Cleavage: The bond between the pyrazole and phenyl rings can cleave, leading to two characteristic fragments:

    • The formation of the tropylium ion from the methylphenyl group at m/z 91.05 .

    • The corresponding charged pyrazole-carboxylic acid fragment at m/z 129.04 .

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, deprotonation occurs at the carboxylic acid, forming a carboxylate anion (m/z 215.08). The fragmentation is typically simpler and highly diagnostic.

Negative_Fragmentation parent [M-H]⁻ m/z 215.08 f171 m/z 171.09 (-CO₂) parent->f171 -43.99 Da f156 m/z 156.07 (-CH₃) f171->f156 -15.02 Da

Caption: Proposed fragmentation pathway for the [M-H]⁻ ion.

  • Loss of Carbon Dioxide (CO₂): The most prominent fragmentation pathway for a carboxylate anion is the neutral loss of carbon dioxide (43.99 Da). This is a highly characteristic reaction for carboxylic acids and results in a very stable fragment ion at m/z 171.09 . [4]2. Subsequent Loss of Methyl Radical: The resulting ion at m/z 171.09 can further fragment via the loss of a methyl radical (15.02 Da) from the N-methyl position, yielding a fragment at m/z 156.07 .

Summary of Expected Fragments

The table below summarizes the key diagnostic ions expected from the MS/MS analysis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Identity
ESI+ 217.10199.09H₂O (18.01 Da)[M+H-H₂O]⁺
171.09H₂O + CO (46.00 Da)[M+H-H₂O-CO]⁺
91.05C₅H₅N₂O₂ (128.04 Da)[C₇H₇]⁺ (Tropylium ion)
ESI- 215.08171.09CO₂ (43.99 Da)[M-H-CO₂]⁻
156.07CO₂ + CH₃ (59.01 Da)[M-H-CO₂-CH₃]⁻

Conclusion

The mass spectrometric analysis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is effectively achieved using electrospray ionization LC-MS/MS. A comprehensive structural elucidation is possible by leveraging both positive and negative ionization modes. In positive mode, fragmentation is characterized by initial losses from the carboxylic acid group followed by ring fissions. In contrast, negative mode analysis provides a clear and diagnostic signature through the facile loss of carbon dioxide. The methodologies and fragmentation pathways detailed in this guide provide a robust framework for researchers to confidently identify and characterize this molecule and other structurally related pyrazole carboxylic acids, ensuring data integrity in research and development settings.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

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  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. Available at: [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 - PubChem. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - National Center for Biotechnology Information. Available at: [Link]

  • Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection - ChemRxiv. Available at: [Link]

  • Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials - Royal Society of Chemistry. Available at: [Link]

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  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. Available at: [Link]

  • Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation - ResearchGate. Available at: [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer - ACS Publications. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry - SlideShare. Available at: [Link]

  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed. Available at: [Link]

  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement - YouTube. Available at: [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchGate. Available at: [Link]

  • Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-yl)-Garc%C3%ADa-Torres/888636b04e6c28f343c5b4528186252988899808]([Link]

Sources

Exploratory

A Technical Guide to 1,3,5-Substituted Pyrazole-5-Carboxylic Acids: Synthesis, Properties, and Therapeutic Potential

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, conferring a wide range of pharmacological activities upon molecules that contain it.[1][2][3] This guide focuses specifically on the 1,3,5-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, conferring a wide range of pharmacological activities upon molecules that contain it.[1][2][3] This guide focuses specifically on the 1,3,5-substituted pyrazole-5-carboxylic acid scaffold, a privileged structure in drug discovery. The strategic placement of substituents at the 1, 3, and 5 positions, combined with the ionizable carboxylic acid group, allows for fine-tuning of physicochemical properties and biological target interactions. We will explore the primary synthetic routes to this scaffold, delve into its chemical characteristics, and provide a comprehensive overview of its diverse therapeutic applications, from anticancer to anti-inflammatory agents.[2][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their work.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences.[1] The specific 1,3,5-substitution pattern, with the addition of a carboxylic acid at the 5-position, offers several advantages for drug design:

  • Multi-vector Substitution: The three substitution points (R¹, R³, and the carboxylic acid at C5) provide a three-dimensional framework for probing interactions within a biological target's binding pocket.

  • Modulation of Physicochemical Properties: The substituents dramatically influence lipophilicity, polarity, and solubility. The R¹ substituent often modulates pharmacokinetics, while the R³ group can be tailored for specific receptor interactions.

  • The Carboxylic Acid Anchor: The C5-carboxylic acid group is a key feature. It can act as a hydrogen bond donor and acceptor or form critical salt bridge interactions with basic residues (like lysine or arginine) in a protein's active site. Its acidity can be tuned by the electronic nature of the other substituents on the pyrazole ring.

Core Synthetic Methodologies

The construction of the 1,3,5-substituted pyrazole-5-carboxylic acid core can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and Related Condensations

The most classical and widely used method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] To achieve the desired 5-carboxylic acid functionality, the 1,3-dicarbonyl equivalent must contain a precursor to the carboxyl group, such as an ester.

The causality of this reaction is a nucleophilic attack by the hydrazine on the carbonyl carbons of the diketoester. The regioselectivity (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl) can be influenced by steric and electronic factors of both reactants, as well as the reaction conditions (e.g., pH).[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product diketoester β-Diketoester (R³-CO-CH₂-CO-COOR') condensation Cyclocondensation (Acid or Base Catalysis) diketoester->condensation hydrazine Substituted Hydrazine (R¹-NH-NH₂) hydrazine->condensation dehydration Dehydration & Aromatization condensation->dehydration Forms pyrazoline intermediate hydrolysis Ester Hydrolysis dehydration->hydrolysis Yields pyrazole ester final_product 1,3,5-Substituted Pyrazole-5-Carboxylic Acid hydrolysis->final_product e.g., LiOH, H₂O

[3+2] Cycloaddition Reactions

A powerful alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition.[1] This method involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazo compound, with a dipolarophile, which is typically an alkyne or an alkene.[1][7]

For the synthesis of pyrazole-5-carboxylic acids, a common strategy is to use an propiolate ester as the dipolarophile. The nitrilimine, often generated in situ from a hydrazonoyl halide, reacts with the alkyne to form the pyrazole ring with high regioselectivity.[8] This approach is particularly valuable for accessing pyrazoles with substitution patterns that are difficult to obtain via condensation methods.[1]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 1,3,5-substituted pyrazole-5-carboxylic acid scaffold has been explored in a multitude of therapeutic areas. The ability to systematically vary the substituents has allowed for the development of potent and selective agents.

Anticancer Activity

Numerous derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines.[9][10] For instance, certain 1-thiazol-2-yl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have shown potent and selective inhibition of human B-cell lymphoma cells, inducing cell cycle arrest at the G0/G1 phase.[9]

Mechanism of Action Insight: While the exact mechanisms can vary, many pyrazole-based anticancer agents function as kinase inhibitors. The pyrazole core acts as a hinge-binding motif, while the substituents project into other regions of the ATP-binding pocket. The C5-carboxylic acid can form a crucial salt-bridge interaction with a conserved lysine residue, a common feature in many kinase active sites.

G compound Pyrazole-5-Carboxylic Acid Inhibitor kinase Kinase Active Site compound->kinase Binds to ATP pocket kinase->block atp ATP atp->kinase Binding blocked substrate Protein Substrate substrate->block p_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream Signal OFF block->p_substrate Phosphorylation Inhibited

Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib. This has inspired extensive research into pyrazole derivatives as anti-inflammatory agents.[2][5] Compounds based on the pyrazole-5-carboxylic acid core have been designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][11]

The anti-inflammatory potential often relies on the substituents at the R¹ and R³ positions mimicking the arachidonic acid substrate, while the carboxylic acid interacts with polar residues in the enzyme's active site.

Antimicrobial and Other Activities

Derivatives of this scaffold have also shown promising activity as antibacterial and antifungal agents.[12][13] The mechanism often involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[14] Additionally, these compounds have been investigated for applications in agriculture and as potential treatments for neurodegenerative diseases.[1][15]

Summary of Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on the nature and position of the substituents.[16] A summary of general SAR trends is presented below.

Substituent PositionTypical GroupInfluence on ActivityRationale / Causality
R¹ (N-1 position) Aryl, Heteroaryl (e.g., phenyl, thiazolyl)Modulates potency, selectivity, and pharmacokinetics (ADME).[9]This group is often solvent-exposed or fits into a hydrophobic sub-pocket of the target protein. It significantly impacts the overall lipophilicity of the molecule.
R³ (C-3 position) Alkyl, Aryl (e.g., methyl, p-tolyl)Directly interacts with the target protein, crucial for potency and selectivity.[17]This substituent often projects deep into the binding site, and its size, shape, and electronic properties are critical for establishing specific interactions (e.g., hydrophobic, pi-stacking).
C5-COOH Carboxylic AcidEssential for anchoring the molecule in the active site.Forms key hydrogen bonds or salt bridges with basic amino acid residues (e.g., Lys, Arg), providing a strong and specific binding interaction. Esterification or amidation typically leads to a loss of activity.[18]

Key Experimental Protocol: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

This protocol describes a representative synthesis via the cyclocondensation of a β-diketoester with a substituted hydrazine, followed by hydrolysis. This method is robust and demonstrates the core principles of pyrazole synthesis.

Materials:

  • Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate

  • Phenylhydrazine hydrochloride

  • Ethanol, anhydrous

  • Glacial Acetic Acid

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure:

Step 1: Cyclocondensation to form Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

  • To a 100 mL round-bottom flask, add ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approx. 10 mL per gram of diketoester).

  • Add phenylhydrazine hydrochloride (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops). Causality: The acid catalyzes the imine formation and subsequent dehydration steps, accelerating the cyclization.

  • Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude pyrazole ester. The product can be purified by column chromatography if necessary.

Step 2: Saponification to 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Dissolve the crude ethyl ester from Step 1 in a mixture of THF and water (3:1 v/v).

  • Add Lithium Hydroxide (LiOH, 2.0-3.0 eq) to the solution. Causality: LiOH is a strong base that nucleophilically attacks the ester carbonyl, leading to hydrolysis (saponification).

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The desired carboxylic acid product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Conclusion and Future Perspectives

The 1,3,5-substituted pyrazole-5-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic accessibility via robust methods like the Knorr synthesis and cycloaddition reactions allows for extensive chemical exploration. The strategic positioning of three distinct functional groups enables the precise tuning of molecular properties to achieve high potency and selectivity for a wide range of biological targets. As our understanding of disease biology deepens, this scaffold will undoubtedly continue to serve as a valuable starting point for the design of next-generation therapeutics. Future work will likely focus on developing novel, more efficient, and stereoselective synthetic routes, as well as applying this core in emerging therapeutic modalities such as targeted protein degradation (PROTACs), where the carboxylic acid can serve as a convenient attachment point for E3 ligase handles.

References

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates.
  • ResearchGate. (n.d.). Synthesis, biological activity, X-ray crystallographic, molecular docking and molecular dynamics simulation studies of pyrazole-1,3,5-triazine derivatives as potential butyrylcholinesterase inhibitors | Request PDF.
  • PubMed. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives.
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  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • University of Pretoria. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ResearchGate. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • (n.d.). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • ACS Omega. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ResearchGate. (n.d.). (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.
  • PubMed. (2014). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity.
  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives.
  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold.
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  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors.

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Foundational

background research on the pyrazole scaffold in medicinal chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic tractability, has propelled it into the core of numerous FDA-approved drugs across a wide spectrum of therapeutic areas. This guide provides a comprehensive technical overview of the pyrazole scaffold, delving into its fundamental properties, key synthetic methodologies, its role as a versatile pharmacophore and bioisostere, and its application in the design of targeted therapies. Through an exploration of structure-activity relationships and the mechanisms of action of prominent pyrazole-containing drugs, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage this remarkable scaffold in their quest for novel therapeutics.

Introduction: The Enduring Significance of the Pyrazole Moiety

First synthesized in the 19th century, the pyrazole ring has evolved from a chemical curiosity to a cornerstone of modern drug design.[1] Its enduring appeal lies in a confluence of factors:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring imparts a rigid and planar conformation, which can be advantageous for precise ligand-receptor interactions.[2]

  • Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N pyridine-like), enabling it to form crucial interactions with biological targets.[3]

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[3]

  • Synthetic Accessibility: A variety of robust and well-established synthetic methods allow for the facile and diverse functionalization of the pyrazole core, enabling the exploration of extensive chemical space.[4]

The successful incorporation of the pyrazole scaffold into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the kinase inhibitor Ruxolitinib, underscores its profound impact on medicine.[5][6] This guide will dissect the key attributes of the pyrazole core that contribute to its success and provide practical insights for its application in contemporary drug discovery programs.

Synthetic Strategies for Accessing the Pyrazole Core

The ability to efficiently and selectively synthesize substituted pyrazoles is fundamental to their application in medicinal chemistry. Several powerful synthetic methodologies have been developed and refined over the years, with the Knorr synthesis, Paal-Knorr synthesis, and 1,3-dipolar cycloaddition reactions being among the most prominent.

The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported by Ludwig Knorr in 1883, is a classic and widely used method for the preparation of pyrazoles and pyrazolones.[6][7] It involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

General Reaction Scheme:

G reagents R1-C(=O)CH2C(=O)-R2 + R3-NHNH2 product Pyrazole Derivative reagents->product Condensation conditions Acid or Base Catalyst

Caption: General scheme of the Knorr Pyrazole Synthesis.

Mechanism: The reaction typically proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8][9]

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Synthesis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the hydrazine derivative (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, NaOEt).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[8]

The Paal-Knorr Pyrazole Synthesis

A variation of the Knorr synthesis, the Paal-Knorr synthesis, specifically refers to the reaction of a 1,4-dicarbonyl compound with a hydrazine to form a dihydropyrazole (pyrazoline), which can then be oxidized to the corresponding pyrazole. However, in the context of pyrazole synthesis, the term is often used interchangeably with the Knorr synthesis when a 1,3-dicarbonyl is used.[10][11]

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful and highly regioselective method for the synthesis of a wide variety of five-membered heterocycles, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole (such as a nitrile imine, generated in situ from a hydrazonoyl halide) with a dipolarophile (such as an alkyne or an alkene).[2][12]

General Reaction Scheme:

G reagents R1-C≡N+-N--R2 + R3-C≡C-R4 product Substituted Pyrazole reagents->product [3+2] Cycloaddition conditions Base G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins (Pain, Inflammation) COX2->PGs Celecoxib Celecoxib Celecoxib->COX2 G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK G Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Apixaban Apixaban Apixaban->FXa

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of Substituted Pyrazoles The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. These five-membered heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. These five-membered heterocyclic compounds are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of the molecule. 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of interest for its potential as a building block in the synthesis of more complex drug candidates. Its structural motifs, including the N-methylated pyrazole core, the sterically hindered o-tolyl group, and the carboxylic acid handle for further derivatization, make it a valuable target for synthetic chemists. This document provides a detailed, research-grade protocol for the synthesis of this compound, grounded in established chemical principles.

Retrosynthetic Analysis and Strategy

The synthesis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can be logically approached through a well-established pathway for pyrazole formation: the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the target molecule can be disconnected to reveal methylhydrazine and a 1,3-dicarbonyl precursor derived from 2-methylacetophenone. A subsequent hydrolysis step would yield the final carboxylic acid. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step.

Experimental Protocols

This synthesis is divided into two main stages: the preparation of the intermediate ethyl 2-(2-methylbenzoyl)pyruvate and its subsequent cyclization and hydrolysis to the target compound.

Part 1: Synthesis of Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate

This initial step involves a Claisen condensation between 2-methylacetophenone and diethyl oxalate to form the requisite 1,3-dicarbonyl intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Methylacetophenone134.1810.0 g0.0745
Diethyl oxalate146.1413.1 g (12.0 mL)0.0896
Sodium ethoxide68.056.08 g0.0894Handle with care
Anhydrous Ethanol46.07100 mL-
Hydrochloric acid36.46As needed-2 M solution
Diethyl ether74.12As needed-For extraction
Anhydrous MgSO4120.37As needed-For drying

Protocol:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (6.08 g) and anhydrous ethanol (100 mL).

  • Addition of Reactants: A solution of 2-methylacetophenone (10.0 g) and diethyl oxalate (13.1 g) in 20 mL of anhydrous ethanol is added dropwise to the stirred sodium ethoxide suspension over 30 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The formation of a yellowish precipitate will be observed.

  • Work-up: The reaction mixture is poured into 200 mL of ice-cold water and acidified to pH 3-4 with 2 M hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with 50 mL of diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate.

Part 2: Synthesis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

This stage involves the cyclization of the 1,3-dicarbonyl intermediate with methylhydrazine, followed by the hydrolysis of the resulting ester to the final carboxylic acid. This is a classic example of the Knorr pyrazole synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate234.2415.0 g0.0640From Part 1
Methylhydrazine46.073.2 g (3.6 mL)0.0695Caution: Toxic
Ethanol46.07150 mL-
Sodium hydroxide40.005.12 g0.128
Hydrochloric acid36.46As needed-2 M solution

Protocol:

  • Cyclization: The crude ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (15.0 g) is dissolved in ethanol (150 mL) in a 250 mL round-bottom flask. Methylhydrazine (3.2 g) is added dropwise at room temperature.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide (5.12 g) in 20 mL of water is added to the reaction mixture. The mixture is then heated to reflux for an additional 2 hours to facilitate the hydrolysis of the ester.

  • Acidification: The reaction mixture is cooled in an ice bath and acidified to pH 3-4 with 2 M hydrochloric acid. A precipitate will form.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to yield pure 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through two well-understood classical organic reactions. The initial Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this case, sodium ethoxide deprotonates the α-carbon of 2-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.

The subsequent Knorr pyrazole synthesis is a condensation reaction between a β-dicarbonyl compound and a hydrazine. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of the diketoester. This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of methylhydrazine directs the regioselectivity of the reaction, leading to the desired N-methylated product. The final step is a standard base-catalyzed saponification of the ethyl ester to the carboxylic acid.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Claisen Condensation cluster_1 Knorr Pyrazole Synthesis cluster_2 Hydrolysis acetophenone 2-Methylacetophenone diketoester Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate acetophenone->diketoester NaOEt, EtOH oxalate Diethyl Oxalate oxalate->diketoester NaOEt, EtOH methylhydrazine Methylhydrazine pyrazole_ester Ethyl 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate methylhydrazine->pyrazole_ester EtOH, Reflux diketoester->pyrazole_ester EtOH, Reflux final_product 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid pyrazole_ester->final_product 1. NaOH, H2O, Reflux 2. HCl

Figure 1: Overall synthetic workflow for 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Characterization Data

Upon successful synthesis, the final product should be characterized to confirm its identity and purity. The following are expected analytical data:

AnalysisExpected Result
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the methyl, tolyl, and pyrazole protons
¹³C NMR Peaks corresponding to the distinct carbon atoms in the molecule
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to C₁₂H₁₂N₂O₂ (MW: 216.24)
FT-IR (KBr) Characteristic peaks for C=O (acid), C=N, C=C, and O-H stretching

Safety and Handling

  • Sodium ethoxide is a strong base and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylhydrazine is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for further applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines aim to facilitate a deeper understanding of the chemical transformations involved.

References

  • Knorr Pyrazole Synthesis: For a general overview of the Knorr pyrazole synthesis and related reactions, refer to comprehensive organic chemistry textbooks or review articles on the synthesis of pyrazoles. A relevant example can be found in the context of various synthetic approaches to pyrazoles.
  • Claisen Condensation: The principles of the Claisen condensation are fundamental in organic chemistry. Detailed mechanisms and examples can be found in standard organic chemistry textbooks.
  • Pyrazole-5-carboxylic acids in medicinal chemistry: The significance of this class of compounds as endothelin antagonists is discussed in the following publication: Potent nonpeptide endothelin antagonists: synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. PubMed, [Link][1].

  • One-Pot Synthesis of Pyrazoles: For alternative and efficient methods for pyrazole synthesis, a relevant article is: Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, [Link][2].

Sources

Application

Application Notes and Protocols for the Utilization of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in Organic Synthesis

Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Derivatives of pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Derivatives of pyrazole are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, analgesic, anti-obesity, and antimicrobial properties.[1] Notably, the pyrazole scaffold is a key feature in blockbuster drugs such as the COX-2 inhibitor Celecoxib and Sildenafil for erectile dysfunction.[2][3] In the agrochemical sector, pyrazole-based compounds are developed as potent herbicides and fungicides.[4] The subject of this guide, 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, is a highly functionalized building block poised for the synthesis of novel bioactive molecules and advanced materials. Its structure combines the proven pyrazole core with a carboxylic acid handle, ideal for derivatization, and a sterically influential ortho-tolyl group that can be leveraged to fine-tune molecular interactions with biological targets.

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of this versatile building block. We will detail a proposed synthetic route and provide robust, field-tested protocols for its application in amide bond formation and esterification, two of the most fundamental transformations in the synthesis of complex molecules.

Physicochemical Properties

While specific experimental data for 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is not widely published, the following table presents estimated properties based on closely related analogs such as 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[2][5] These values serve as a useful guide for experimental planning.

PropertyEstimated ValueNotes
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance White to off-white or pale yellow solidBased on analogs.[4][5]
Melting Point 180-200 °CExpected to be a crystalline solid with a relatively high melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH, THF); sparingly soluble in non-polar solvents; soluble in aqueous base.The carboxylic acid moiety confers solubility in basic aqueous solutions.
pKa ~3.5 - 4.5Typical range for a carboxylic acid adjacent to an aromatic heterocycle.

Proposed Synthesis of the Building Block

The synthesis of 1,3,5-substituted pyrazoles is a well-established area of heterocyclic chemistry.[6][7][8] The most common and reliable method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] This is followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. The following protocol is a proposed and robust route to 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Workflow for Synthesis

G cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: Ester Hydrolysis A Ethyl 2-(2-methylbenzoyl)acetate D 1,3-Dipolar Cycloaddition A->D B Ethyl Diazoacetate B->D C Rh₂(OAc)₄ (catalyst) C->D Catalyzes diazo decomposition E Ethyl 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate D->E Regioselective Cyclization F Ethyl 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate H Saponification F->H G LiOH or NaOH (aq. THF/MeOH) G->H I Acidic Workup (HCl) H->I J 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid I->J Precipitation

Caption: Proposed two-part synthesis of the target carboxylic acid.

Protocol 1: Synthesis of Ethyl 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate

This protocol is adapted from established procedures for the synthesis of analogous pyrazole esters.[6]

Materials:

  • Ethyl 2-(2-methylbenzoyl)acetate (1.0 eq)

  • Ethyl diazoacetate (1.1 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of ethyl 2-(2-methylbenzoyl)acetate (1.0 eq) in anhydrous DCM, add Rh₂(OAc)₄ (0.01 eq).

  • Slowly add ethyl diazoacetate (1.1 eq) to the mixture at room temperature over 1 hour using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis to 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

This is a standard saponification protocol adapted for pyrazole esters.[5][9]

Materials:

  • Ethyl 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH (2.5 eq) and stir the mixture at 50 °C.

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1 M HCl to acidify the mixture to a pH of 2-3. A white precipitate should form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under high vacuum to yield the pure 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Applications in Organic Synthesis

The carboxylic acid functionality is a versatile handle for a multitude of chemical transformations. Below are detailed protocols for two of the most common applications: amide bond formation and esterification.

Amide Bond Formation: Synthesis of Pyrazole-5-Carboxamides

The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry.[10] Pyrazole-5-carboxamides, in particular, have shown significant biological activity.[11] The direct condensation of a carboxylic acid and an amine requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Workflow for Amide Coupling

G A Pyrazole-5-carboxylic Acid D Activation A->D B Coupling Reagent (e.g., HATU, EDC) B->D C Base (e.g., DIPEA) C->D Maintains basicity E Activated Ester Intermediate D->E G Nucleophilic Acyl Substitution E->G F Primary or Secondary Amine (R-NH₂) F->G H Pyrazole-5-carboxamide G->H

Caption: General workflow for amide bond formation.

Causality in Reagent Selection: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.

Coupling ReagentClassActivation MechanismAdvantages
EDC (with HOBt)CarbodiimideForms an O-acylisourea, which is then converted to an HOBt active ester.Inexpensive, water-soluble byproducts. HOBt suppresses side reactions and racemization.
HATU Aminium/Uronium SaltForms an activated acyl-uronium species.Very fast reaction times, high yields, low racemization.
SOCl₂ Thionyl ChlorideConverts the carboxylic acid to a highly reactive acid chloride.Very reactive, suitable for unreactive amines.
Protocol 3: General Amide Coupling using HATU

This protocol is a reliable method for the synthesis of a wide range of amides.

Materials:

  • 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-5-carboxamide.

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the carboxylic acid starting material on TLC (visualized with an appropriate stain) or by LC-MS, where the mass of the product will correspond to the sum of the masses of the acid and amine minus the mass of water.

Esterification: Synthesis of Pyrazole-5-Carboxylates

Esters of pyrazole carboxylic acids are valuable intermediates and can themselves possess biological activity.[1] There are several methods for their synthesis, including Fischer esterification and reaction via an acid chloride.

Workflow for Esterification via Acid Chloride

G A Pyrazole-5-carboxylic Acid C Acid Chloride Formation A->C B SOCl₂ or (COCl)₂ B->C D Pyrazole-5-carbonyl chloride C->D G Nucleophilic Acyl Substitution D->G E Alcohol (R-OH) E->G F Base (e.g., Pyridine, Et₃N) F->G Scavenges HCl byproduct H Pyrazole-5-carboxylate Ester G->H

Caption: Esterification workflow via an acid chloride intermediate.

Protocol 4: Esterification via Acid Chloride Formation

This method is highly effective for a wide range of alcohols, including those that are sterically hindered.[12][13]

Materials:

  • 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Desired alcohol (1.5 eq)

  • Pyridine or Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5 eq) followed by a single drop of DMF.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess SOCl₂ or (COCl)₂ under reduced pressure.

  • Re-dissolve the resulting crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the alcohol (1.5 eq) and pyridine or Et₃N (2.0 eq) in anhydrous DCM.

  • Cool the alcohol solution to 0 °C and add the acid chloride solution dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-5-carboxylate ester.

Mechanistic Insight: The conversion of the carboxylic acid to the more electrophilic acid chloride dramatically increases its reactivity towards the alcohol nucleophile. The base (pyridine or Et₃N) is crucial for neutralizing the HCl byproduct, which would otherwise protonate the alcohol and inhibit the reaction.[14][15]

Conclusion

1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a valuable and versatile building block for organic synthesis. The protocols provided herein, based on well-established chemical principles, offer reliable pathways for its synthesis and derivatization. The strategic positioning of the carboxylic acid handle allows for straightforward access to a diverse range of amides and esters, opening avenues for the exploration of new chemical space in drug discovery and materials science. The insights into the causality of reagent selection and reaction conditions are intended to empower researchers to adapt and optimize these methods for their specific synthetic targets.

References

  • Chem-Impex International. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Jablonkai, I., & Czugler, M. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1085-1097. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Retrieved from [Link]

  • U.S. Patent No. CN111138289B. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2004). Synthesis of 1,3,4,5-Substituted pyrazole derivatives. Chemistry of Heterocyclic Compounds, 40, 1039–1046. Available from: [Link]

  • Özer, İ., & Çadır, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650. Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (2021). RSC Advances. Retrieved from [Link]

  • de la Cruz, P., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 79(18), 8780-8788. Available from: [Link]

  • Kašpariūnienė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3737. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o4209. Available from: [Link]

  • Bildirici, İ., & Çadır, M. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2021(2), M1233. Available from: [Link]

  • Ivanova, Y., & Stoyanov, S. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Retrieved from [Link]

  • Gîrbea, A. S., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(4), M1291. Available from: [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2016). Biocatalytic Amide Bond Formation. ResearchGate. Retrieved from [Link]

  • Bildirici, İ., & Çetin, A. (2019). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Lefeuvre, J., et al. (2014). Mechanistic insight into benzenethiol catalyzed amide bond formations from thioesters and primary amines. PubMed. Retrieved from [Link]

  • Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available from: [Link]

  • PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of Pyrazole Carboxylic Acids in Modern Drug Discovery

Introduction: The Pyrazole Carboxylic Acid as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxylic Acid as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. When combined with a carboxylic acid moiety, its utility in drug design is significantly amplified. Pyrazole carboxylic acid derivatives are prominent in numerous therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[1][2]

The success of this scaffold is not coincidental; it stems from a unique combination of physicochemical properties. The pyrazole ring is relatively stable to metabolism and can act as a versatile bioisosteric replacement for other aromatic systems like benzene or phenol, often improving properties like solubility and reducing lipophilicity.[3] Furthermore, the arrangement of its nitrogen atoms allows it to serve as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position), enabling critical interactions within the active sites of biological targets.[3] The carboxylic acid group provides a strong hydrogen bond donor and acceptor and a key site for salt formation, which can be crucial for modulating pharmacokinetics and binding affinity. This guide provides an in-depth exploration of the synthesis, application, and biological evaluation of pyrazole carboxylic acids, offering field-proven insights and detailed protocols for researchers in drug discovery.

Section 1: Foundational Synthetic Strategies

The accessibility and versatility of synthetic routes to pyrazole carboxylic acids are key to their widespread use. One of the most robust and common methods involves the condensation of a 1,3-dicarbonyl compound with hydrazine, often referred to as the Knorr pyrazole synthesis. Modern variations allow for efficient 'one-pot' procedures starting from simpler materials.[4][5]

Workflow for a General "One-Pot" Pyrazole Synthesis

The following diagram illustrates a streamlined workflow for synthesizing a substituted pyrazole, which can then be derivatized to the corresponding carboxylic acid.

G cluster_reaction One-Pot Reaction Sequence cluster_end Product A Arene / Heteroarene D Step 1: Friedel-Crafts Acylation (Ketone Formation) A->D B Carboxylic Acid (R-COOH) B->D C Hydrazine (H2N-NH2) F Step 3: Cyclization (Pyrazole Ring Formation) C->F E Step 2: Second Acylation (β-Diketone Formation) D->E E->F G Substituted Pyrazole F->G

Caption: A streamlined 'one-pot' synthesis workflow for pyrazoles.

Protocol 1: Synthesis of a Model 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid

This protocol describes a representative two-step synthesis adapted from established methodologies for creating a pyrazole carboxylic acid core.[6]

Materials:

  • 4-benzoyl-5-phenylfuran-2,3-dione

  • Substituted phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Step 1: Synthesis of the Pyrazole Ester Intermediate

    • In a 100 mL round-bottom flask, dissolve 4-benzoyl-5-phenylfuran-2,3-dione (10 mmol) in 30 mL of glacial acetic acid.

    • Add the desired substituted phenylhydrazine (10 mmol) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4 hours.

    • Causality: The acidic medium and high temperature facilitate the condensation reaction between the dione and hydrazine, followed by cyclization to form the stable pyrazole ring.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. This product is the ethyl or methyl ester of the target pyrazole carboxylic acid, depending on the solvent used and starting materials.

  • Step 2: Hydrolysis to the Carboxylic Acid

    • Suspend the crude pyrazole ester (8 mmol) in a mixture of ethanol (40 mL) and 10% aqueous NaOH solution (20 mL).

    • Heat the mixture to reflux for 6-8 hours.

    • Causality: The basic conditions (NaOH) and heat promote the saponification (hydrolysis) of the ester group to a carboxylate salt.

    • Monitor the reaction by TLC. The product spot should be more polar than the starting ester.

    • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

    • Acidify the solution to pH 2-3 by slowly adding concentrated HCl while stirring in an ice bath. A precipitate of the pyrazole carboxylic acid will form.

    • Self-Validation: The formation of a precipitate upon acidification confirms the successful conversion to the less soluble carboxylic acid form.

    • Collect the solid product by vacuum filtration, wash thoroughly with distilled water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

    • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Section 2: Application in Anti-Inflammatory Drug Discovery - COX-2 Inhibition

A landmark application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The most famous example is Celecoxib , a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain.[7][8] Its design leverages the pyrazole core to achieve selectivity for COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The key to Celecoxib's selectivity lies in its structure. The COX-2 active site has a larger, more accommodating side pocket compared to COX-1. The trifluoromethyl (CF3) group on the pyrazole ring and the specific arrangement of the aryl groups allow Celecoxib to fit into this side pocket, an interaction not possible with the smaller COX-1 active site.[8] Interestingly, a primary metabolite of Celecoxib is the corresponding carboxylic acid, which is inactive as a COX inhibitor.[9][10]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation leads to Celecoxib Pyrazole Carboxylic Acid Derivative (e.g., Celecoxib) Celecoxib->COX2 selective inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method to determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (e.g., pyrazole carboxylic acid derivatives) dissolved in DMSO

  • Positive controls: SC-560 (COX-1 selective) and Celecoxib (COX-2 selective)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer of 100 mM Tris-HCl, pH 8.0, containing 5 µM ADHP and 1 µM Heme.

    • Prepare serial dilutions of your test compounds and controls in DMSO. The final DMSO concentration in the well should be ≤1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • 150 µL of the reaction buffer.

      • 20 µL of diluted enzyme (COX-1 or COX-2).

      • 10 µL of your diluted test compound or DMSO (for vehicle control).

    • Self-Validation: Include "no enzyme" wells as a background control and "vehicle control" (DMSO only) wells to represent 100% enzyme activity.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

    • Immediately place the plate in the fluorometric reader.

    • Measure the fluorescence intensity every minute for 10-20 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the activity of the compound-treated wells to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for both COX-1 and COX-2.

    • The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical COX-2 Inhibitors
Compound IDR1 Group (Position 3)R2 Group (Position 5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -CF3p-Tolyl150.04375
Analog-1-CH3p-Tolyl50.510
Analog-2-CF3Phenyl100.1100
Analog-3-CF3p-Methoxyphenyl200.08250

Analysis: This table demonstrates that the -CF3 group at R1 is critical for high selectivity (compare Celecoxib to Analog-1). Modifications to the R2 group can fine-tune potency and selectivity.

Section 3: Application in Oncology - Kinase Inhibition

The pyrazole scaffold is extensively used in the design of protein kinase inhibitors (PKIs) for cancer therapy.[11] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. The pyrazole ring serves as an excellent "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket, mimicking the interactions of the natural adenine base of ATP.[11] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib (ALK/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[11]

Workflow: Kinase Inhibitor Discovery Cascade

G A Library Synthesis (Pyrazole Carboxylic Acid Analogs) B Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) A->B C Potent Hits (IC50 < 1 µM) B->C D Secondary Screen: Cell-based Assay (Target Phosphorylation) C->D E Confirmed Hits (Cellular EC50) D->E F Lead Optimization (SAR, DMPK) E->F G Candidate Drug F->G

Caption: A typical workflow for identifying pyrazole-based kinase inhibitors.

Protocol 3: Universal Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a homogenous, luminescence-based assay to measure the activity of any kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Target Kinase and its specific substrate peptide/protein

  • Kinase Buffer (containing MgCl2)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (pyrazole derivatives) in DMSO

  • White, opaque 384-well microplate

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of test compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the target kinase and its substrate.

    • Causality: The order of addition is important. The inhibitor is allowed to interact with the kinase first.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Self-Validation: Include "no kinase" controls to measure background signal and "no inhibitor" controls for 100% activity.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction by depleting the remaining ATP and contains an enzyme to convert the product ADP into ATP.

    • Incubate at room temperature for 40 minutes.

    • Causality: This step ensures that the luminescence signal generated in the next step is directly proportional to the ADP produced by the target kinase.

  • ATP Detection (Step 2):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to generate a luminescent signal from the newly generated ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Subtract the "no kinase" background from all other readings.

    • Normalize the data to the "no inhibitor" controls.

    • Plot percent inhibition versus log[inhibitor] and fit the curve to determine the IC50 value, similar to the COX assay analysis.

Data Presentation: Kinase Selectivity Profile of a Pyrazole Inhibitor
Kinase TargetIC50 (nM)
JAK15.2
JAK23.8
JAK3150.5
TYK245.1
ALK> 10,000
MET> 10,000

Analysis: This table shows that the hypothetical pyrazole compound is a potent and selective inhibitor of JAK1 and JAK2 over other kinases, a desirable profile for treating certain autoimmune diseases or myeloproliferative neoplasms.

Section 4: Emerging Therapeutic Applications

The utility of pyrazole carboxylic acids extends beyond inflammation and oncology. Active research is exploring their potential in various other fields:

  • Metabolic Diseases: Certain derivatives have been identified as potent inhibitors of long-chain L-2-hydroxy acid oxidase (Hao2), a target with potential implications for blood pressure regulation.[12]

  • Antimicrobial Agents: Pyrazolylthiazole carboxylic acids have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to ciprofloxacin.[13] The structure-activity relationships for antifungal activity have also been investigated, highlighting the importance of electronegative atoms in the pyrazole substituents.[14]

  • Neurological Disorders: The pyrazole scaffold is a core component of Rimonabant, a cannabinoid receptor 1 (CB1) antagonist that was developed for obesity but also studied for other CNS applications.[15]

Conclusion and Future Perspectives

Pyrazole carboxylic acids represent a truly privileged class of molecules in drug discovery. Their synthetic tractability, coupled with favorable physicochemical and pharmacophoric properties, has cemented their role in the development of numerous marketed drugs and clinical candidates. The ability of the pyrazole core to engage in critical hydrogen bonding interactions, combined with the versatile handles for chemical modification, ensures its continued relevance. Future research will likely focus on developing novel pyrazole derivatives with enhanced selectivity for challenging targets, exploring new therapeutic areas, and applying advanced synthetic methodologies to create more complex and potent molecular architectures. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the power of this remarkable scaffold in their own drug discovery programs.

References

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Mini-Reviews in Organic Chemistry URL
  • Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL
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  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed URL
  • Title: Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents Source: PubMed URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: ResearchGate URL
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL
  • Title: Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids Source: RSC Publishing URL
  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL
  • Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: PubMed URL
  • Title: Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives Source: PubMed URL
  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL
  • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: DergiPark URL
  • Title: Celecoxib Source: PubChem - NIH URL
  • Title: Celecoxib Carboxylic Acid Source: Cayman Chemical URL
  • Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: NIH URL
  • Source: PharmaCompass.
  • Title: Celecoxib Source: Wikipedia URL
  • Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL

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Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid and Its Derivatives

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, featuring prominently in a wide array of therapeutic agents.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] Notably, the blockbuster anti-inflammatory drug Celecoxib contains a pyrazole core, highlighting the therapeutic importance of this heterocyclic system.

The introduction of a carboxylic acid moiety at the 5-position of the pyrazole ring, as in 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, provides a crucial handle for further molecular elaboration. This carboxylic acid group can be readily converted into a variety of functional groups, such as esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. These derivatives are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[3]

This comprehensive guide provides detailed, field-proven protocols for the laboratory-scale synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is efficiently achieved through a two-step process. The initial step involves the construction of the pyrazole ring via a Knorr pyrazole synthesis, which is a classic and reliable method for forming pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[4] This is followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Derivatization Ethyl Benzoylacetate Ethyl Benzoylacetate Reaction_Vessel_1 Condensation (Ethanol, Acetic Acid) Ethyl Benzoylacetate->Reaction_Vessel_1 β-Ketoester Methylhydrazine Methylhydrazine Methylhydrazine->Reaction_Vessel_1 Hydrazine Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Hydrolysis_Reaction Hydrolysis (LiOH, Ethanol/Water) Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate->Hydrolysis_Reaction Reaction_Vessel_1->Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Intermediate 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Hydrolysis_Reaction->1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Final Product Amide_Formation Amide Coupling (e.g., DCC, HOBt) 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid->Amide_Formation Amide_Derivative Amide_Derivative Amide_Formation->Amide_Derivative Amine Amine Amine->Amide_Formation Chemical_Structures cluster_starting_materials Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product cluster_derivative Derivative Example SM1 Ethyl Benzoylacetate SM2 Methylhydrazine Int1 Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate FP1 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Deriv1 N-Benzyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Sources

Method

Application Notes and Protocols: Derivatization of Pyrazole Carboxylic Acids for Biological Screening

Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its remarkable metabolic stability and versatile chemical nature have cemented its status as a "privileged scaffold," leading to the development of numerous blockbuster drugs such as the anti-inflammatory agent celecoxib and the Janus kinase inhibitor baricitinib.[1] Pyrazole carboxylic acid derivatives, in particular, serve as crucial intermediates and bioactive molecules themselves, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7]

The strategic derivatization of the carboxylic acid moiety, as well as other positions on the pyrazole ring, is a key tactic employed by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of pyrazole carboxylic acids for biological screening. We will delve into the strategic rationale behind derivatization and provide detailed, field-proven protocols for common and effective synthetic transformations.

Strategic Considerations for Derivatization

The derivatization of a pyrazole carboxylic acid is not a random exercise but a carefully considered strategy to enhance its drug-like properties. The carboxylic acid group is a versatile handle for a variety of chemical modifications.[8] Key objectives of derivatization include:

  • Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP), and polarity to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhancement of Target Binding and Potency: Introducing new functional groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target.

  • Exploration of Structure-Activity Relationships (SAR): Systematically modifying the scaffold to understand which structural features are critical for biological activity.

  • Improvement of Metabolic Stability: Replacing metabolically labile groups to increase the compound's half-life in vivo.[1]

The following diagram illustrates a general strategic workflow for the derivatization of a pyrazole carboxylic acid starting material.

G Start Pyrazole Carboxylic Acid (Starting Material) Strategy Derivatization Strategy Selection Start->Strategy Amide Amide Bond Formation (Amide Library) Strategy->Amide Improve H-bonding, modulate solubility Ester Esterification (Ester Library) Strategy->Ester Increase lipophilicity, prodrug strategy CrossCoupling Cross-Coupling on Pyrazole Core (e.g., Suzuki, Buchwald-Hartwig) Strategy->CrossCoupling Explore new vector space, target specific pockets Screening Biological Screening (HTS, Phenotypic Assays) Amide->Screening Ester->Screening CrossCoupling->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Start Iterative Design

Caption: Strategic workflow for pyrazole carboxylic acid derivatization.

Key Derivatization Protocols

The following section provides detailed, step-by-step protocols for common and effective derivatization reactions of pyrazole carboxylic acids.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry due to the stability of the resulting amide bond and its ability to participate in hydrogen bonding.[9] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that minimizes epimerization and is widely used for the synthesis of amides from carboxylic acids and amines.[10][11][12]

Rationale: The reaction proceeds through the formation of a highly reactive OAt-active ester intermediate, which is then readily attacked by the amine nucleophile to form the desired amide.[13][14] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid and neutralize the generated acids without competing with the primary amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Py_COOH Pyrazole-COOH Active_Ester OAt-Active Ester Py_COOH->Active_Ester Deprotonation & Attack HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Py_COOH Amide Pyrazole-CONH-R (Product) Active_Ester->Amide Amine R-NH2 Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocol:

  • Reagents and Materials:

    • Pyrazole carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stirrer

    • Nitrogen or Argon atmosphere

    • Standard work-up and purification supplies (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄, silica gel for chromatography)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add the pyrazole carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

    • Add the amine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired pyrazole amide.

Protocol 2: Esterification via Acid Chloride Formation

Esterification is another fundamental derivatization strategy, often used to increase a compound's lipophilicity or to create prodrugs that are later hydrolyzed in vivo to release the active carboxylic acid. A reliable method for ester formation involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.[15]

Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert carboxylic acids to their corresponding acid chlorides.[16] The acid chloride is a highly electrophilic species that readily reacts with alcohols, even those that are poor nucleophiles, to form esters. The addition of a base like pyridine or triethylamine is often necessary to neutralize the HCl gas produced during the reaction.

Experimental Protocol:

  • Reagents and Materials:

    • Pyrazole carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-5.0 eq) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Alcohol (1.5 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Round-bottom flask with magnetic stirrer and reflux condenser

    • Nitrogen or Argon atmosphere

    • Standard work-up and purification supplies

  • Procedure:

    • Acid Chloride Formation: To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-5.0 eq) dropwise at 0 °C. Alternatively, use oxalyl chloride (1.5 eq) with a catalytic drop of DMF.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

    • Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add the alcohol (1.5 eq) followed by the dropwise addition of pyridine or triethylamine (2.0 eq).

    • Allow the reaction to stir at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the pure pyrazole ester.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazole Carboxylic Acid Ester

For diversification of the pyrazole core itself, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling allows for the formation of C-C bonds between a halide (or triflate) and a boronic acid or ester.[17][18] This protocol assumes the starting material is a halogenated pyrazole carboxylic acid, which is first protected as an ester to avoid interference from the acidic proton.

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is critical for a successful reaction.

Experimental Protocol:

  • Reagents and Materials:

    • Halogenated pyrazole carboxylic acid ester (e.g., bromo- or iodo-pyrazole ester) (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

    • Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

    • Schlenk tube or microwave vial

    • Nitrogen or Argon atmosphere

    • Standard work-up and purification supplies

  • Procedure:

    • To a Schlenk tube or microwave vial, add the halogenated pyrazole ester (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C (or use microwave irradiation) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    • If the carboxylic acid is desired, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Data Presentation: Summary of Derivatization Strategies

Derivatization StrategyKey ReagentsTypical OutcomeKey Considerations
Amide Coupling Pyrazole-COOH, R-NH₂, HATU, DIPEA, DMFPyrazole-CONHRWide range of amines available; mild conditions; good for introducing H-bond donors/acceptors.
Esterification Pyrazole-COOH, SOCl₂, Alcohol, Pyridine, DCMPyrazole-COORIncreases lipophilicity; can be used as a prodrug strategy; acid chloride intermediate is moisture-sensitive.
Suzuki Coupling Halo-Pyrazole-COOR, R-B(OH)₂, Pd Catalyst, BaseAryl-Pyrazole-COORExpands the core structure; requires a halogenated starting material; reaction conditions need optimization.
Hydrolysis Pyrazole-COOR, LiOH or NaOH, THF/H₂O or MeOH/H₂OPyrazole-COOHDeprotection step to reveal the active carboxylic acid after core modification.

Conclusion

The derivatization of pyrazole carboxylic acids is a powerful and versatile approach in the quest for novel therapeutic agents. The protocols outlined in this application note for amide bond formation, esterification, and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for generating diverse libraries of pyrazole derivatives for biological screening. A thorough understanding of the strategic rationale behind each derivatization, coupled with careful execution of these synthetic protocols, will empower researchers to efficiently explore the chemical space around this privileged scaffold and accelerate the discovery of new drug candidates.

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  • International Journal of Pharmaceutical and Medicinal Research. (2024). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • MDPI. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
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  • International Journal of Pharmaceutical Sciences Review and Research. (2024). A review of pyrazole compounds' production, use, and pharmacological activity.
  • ResearchGate. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Ignited Minds Journals. (n.d.). View of A review on Chemistry and Therapeutic effect of Pyrazole.
  • Organic Chemistry Portal. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis.
  • PubMed. (2006). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Bioorganic & Medicinal Chemistry.
  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. [Link]

  • ACS Publications. (2017).
  • Aapptec Peptides. (n.d.). Coupling Reagents.

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Application

Application Notes and Protocols for the Use of Organic Linkers in the Synthesis of Metal-Organic Frameworks (MOFs)

Introduction: The Architectural Precision of Metal-Organic Frameworks Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Precision of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), and organic ligands, commonly referred to as linkers.[1][2] The remarkable characteristic of MOFs lies in their exceptionally high porosity and tunable structures, which can be precisely engineered by selecting appropriate metal nodes and organic linkers.[1][3] This modularity allows for the design of materials with tailored pore sizes, shapes, and chemical functionalities, making them highly promising for a vast array of applications, including gas storage and separation, catalysis, sensing, and notably, drug delivery.[1][4]

The organic linker is the cornerstone of MOF architecture.[5] Its geometry, length, connectivity, and functional groups dictate the resulting framework's topology, porosity, and ultimate properties.[5][6] This guide provides an in-depth exploration of the strategic use of organic linkers in MOF synthesis, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Strategic Selection of Organic Linkers: The Blueprint for Functionality

The choice of the organic linker is a critical determinant of the final MOF's characteristics. The linker's design influences not only the structural framework but also the electronic properties and chemical environment within the pores.[6][7]

Key Considerations for Linker Selection:

  • Coordination Groups: Carboxylates, imidazoles, phosphonates, and sulfonates are common functional groups that coordinate with metal ions.[5][8] Carboxylate-based linkers are particularly prevalent due to their strong coordination and versatility in forming various SBUs.[9]

  • Connectivity (Topic): The number of coordination sites on a linker (e.g., ditopic, tritopic, tetratopic) influences the dimensionality and topology of the resulting framework.[5][9]

  • Rigidity and Length: Rigid aromatic backbones are often used to create stable, porous structures.[2][5] The length of the linker directly impacts the pore size of the MOF.

  • Functionalization: Introducing specific functional groups onto the linker backbone is a powerful strategy for tuning the MOF's properties.[6][7] For instance, amine groups can enhance CO2 affinity, while chiral functionalities can be used for enantioselective separations. Functionalization can be achieved either by using a pre-functionalized linker during synthesis or through post-synthetic modification.[10]

Table 1: Common Organic Linkers and Their Resulting MOFs

Organic LinkerAbbreviationMetal IonResulting MOFKey Features
Terephthalic acid (Benzene-1,4-dicarboxylic acid)H₂BDCZn²⁺MOF-5High thermal stability, large pore volume[11]
Trimesic acid (Benzene-1,3,5-tricarboxylic acid)H₃BTCCu²⁺HKUST-1High surface area, open metal sites
2-MethylimidazoleH-MeIMZn²⁺ZIF-8Exceptional chemical and thermal stability[12]
2,5-Dihydroxyterephthalic acidH₂DOBDCMg²⁺/Zn²⁺MOF-74Open metal sites, high affinity for CO₂[13]
4,4'-Biphenyldicarboxylic acidH₂BPDCZn²⁺MOF-177Very high surface area[14]
Zirconium(IV) chlorideZrCl₄Terephthalic acidUiO-66High stability in water and various solvents[13]

Synthesis Methodologies: From Blueprint to Crystalline Reality

The synthesis method plays a pivotal role in the crystallization and final properties of the MOF.[6] Several techniques have been developed, each with its own set of advantages and considerations.

Solvothermal/Hydrothermal Synthesis: The Conventional Workhorse

This is the most widely used method for producing high-quality MOF crystals.[15][16] The reaction is carried out in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, at elevated temperatures and pressures.[16] This allows for the dissolution of precursors that are insoluble at room temperature and promotes the growth of well-defined crystals.[15]

Solvothermal_Synthesis_Workflow cluster_prep Precursor Preparation Metal_Salt Metal Salt Solution Mix Mixing in Solvent Metal_Salt->Mix Organic_Linker Organic Linker Solution Organic_Linker->Mix Autoclave Sealed Autoclave Reaction (High T & P) Mix->Autoclave Cooling Controlled Cooling Autoclave->Cooling Washing Washing & Centrifugation Cooling->Washing Activation Activation (Solvent Removal) Washing->Activation MOF_Product Porous MOF Product Activation->MOF_Product

Caption: General workflow for solvothermal/hydrothermal MOF synthesis.

Experimental Protocol: Synthesis of MOF-5

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O][11][14]

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Methanol

Procedure:

  • Precursor Solution: Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a glass beaker. The molar ratio of metal to linker is crucial and should be optimized. A common starting point is a 3:1 molar ratio of zinc nitrate to H₂BDC.[17]

  • Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 100-120°C for 24-48 hours.[11][17][18] The elevated temperature provides the necessary energy for crystal formation.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. The slow cooling rate is critical for obtaining large, well-defined crystals. Collect the resulting white crystalline product by filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like chloroform or methanol to facilitate the removal of DMF from the pores.[11] This step is vital as residual DMF can block the pores.

  • Activation: To activate the MOF and achieve its full porosity, the solvent molecules within the pores must be removed.[16] This is typically done by heating the washed crystals under vacuum at a temperature above the boiling point of the solvent (e.g., 150°C for DMF) for several hours.[11] Supercritical CO₂ drying is an alternative method that can prevent pore collapse in more fragile MOFs.[5]

Microwave-Assisted Synthesis: The Rapid Route

Microwave irradiation offers a significant acceleration of MOF synthesis, often reducing reaction times from days to minutes.[19][20] The rapid and uniform heating provided by microwaves leads to faster nucleation and crystal growth, often resulting in higher yields and smaller, more uniform particle sizes.[20][21][22]

Experimental Protocol: Rapid Synthesis of a ZIF-67

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-Methylimidazole (H-MeIM)

  • Methanol

Procedure:

  • Precursor Solutions: Prepare two separate solutions: one of cobalt nitrate in methanol and another of 2-methylimidazole in methanol.

  • Mixing and Reaction: Quickly mix the two solutions in a microwave-safe reaction vessel. Immediately place the vessel in a microwave synthesizer and heat to a designated temperature (e.g., 140°C) for a short duration (e.g., 10-30 minutes). The microwave energy directly interacts with the polar solvent and ions, leading to rapid heating.[16]

  • Isolation and Washing: After the reaction, cool the vessel and collect the purple crystals by centrifugation. Wash the product several times with fresh methanol to remove unreacted precursors.

  • Activation: Dry the washed crystals in a vacuum oven at a suitable temperature (e.g., 100°C) to remove the solvent and activate the material.

Mechanochemical Synthesis: The Green and Solvent-Free Approach

Mechanochemical synthesis involves the grinding of solid reactants, either neat or with a small amount of liquid, to induce a chemical reaction.[23] This method is often faster, more energy-efficient, and significantly reduces or eliminates the need for bulk solvents, making it an environmentally friendly alternative.[23][24]

Experimental Protocol: Solvent-Free Synthesis of a ZIF

Materials:

  • Zinc oxide (ZnO)

  • Imidazole-type linker (e.g., 2-methylimidazole)

Procedure:

  • Grinding: Place the metal oxide and the organic linker in a ball-milling jar. The addition of a small amount of a liquid (liquid-assisted grinding) can accelerate the reaction.[25]

  • Milling: Mill the mixture at a specific frequency (e.g., 20-30 Hz) for a defined period (e.g., 30-60 minutes). The mechanical energy from the milling process provides the activation energy for the reaction.

  • Product Isolation: After milling, the resulting powder is the MOF product. In many cases, no further purification is needed, offering quantitative yields.[26]

Post-Synthesis Activation: Unlocking the Porous Potential

Activation is a critical step to ensure the full porosity of the synthesized MOF is accessible.[16] This involves the complete removal of guest solvent molecules that occupy the pores after synthesis. Inadequate activation will lead to significantly lower surface areas and compromised performance in applications.

Comprehensive Characterization: Validating Structure and Function

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[5] A combination of techniques is typically employed.

Table 2: Key Characterization Techniques for MOFs

TechniqueAbbreviationInformation ProvidedCausality and Insights
Powder X-ray DiffractionPXRDPhase purity, crystallinity, and comparison to known structures.Confirms the formation of the desired crystalline phase and the absence of impurities. Peak broadening can indicate crystallite size.
Single-Crystal X-ray DiffractionSCXRDPrecise 3D atomic arrangement, pore dimensions, and framework topology.The definitive method for structure determination of new MOFs, provided suitable single crystals can be obtained.[5][27]
Thermogravimetric AnalysisTGAThermal stability and decomposition temperature.Determines the temperature at which the MOF structure breaks down, which is crucial for applications involving thermal stress. Also helps quantify solvent content.[27]
Gas Adsorption (N₂ at 77 K)BET AnalysisSpecific surface area, pore volume, and pore size distribution.Quantifies the porosity of the activated MOF, a key parameter for applications in gas storage, separation, and drug loading.[28]
Infrared SpectroscopyIRPresence of functional groups and confirmation of linker incorporation.Verifies that the organic linker has been successfully incorporated into the framework and that its functional groups are intact.[29]
Scanning Electron MicroscopySEMCrystal morphology and size distribution.Provides visual information about the external shape and size of the MOF crystals.[29]

Application in Drug Delivery: A Platform for Advanced Therapeutics

The high porosity, large surface area, and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[1][4][13][30][31] They can encapsulate large quantities of therapeutic agents and release them in a controlled manner.

Drug_Delivery_Mechanism cluster_loading Drug Loading MOF Activated MOF Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Encapsulation Drug Drug Molecules Drug->Loaded_MOF Target_Site Target Site (e.g., Tumor) Loaded_MOF->Target_Site Targeted Delivery Release Stimuli-Responsive Release (e.g., pH) Target_Site->Release Release->Drug Drug Release

Caption: Schematic of MOF-based drug delivery and release.

The large pores of MOFs can accommodate a variety of drug molecules, and the release kinetics can be tuned by modifying the linker or the metal node.[13] For instance, MOFs can be designed to release their payload in response to specific stimuli, such as a change in pH, which is particularly relevant for targeted cancer therapy, as the microenvironment of tumors is often more acidic than that of healthy tissue.[1]

Example: Zeolitic Imidazolate Framework-8 (ZIF-8) has been extensively studied for drug delivery due to its high biocompatibility and pH-responsive degradation. It can encapsulate drugs like doxorubicin and release them preferentially in the acidic environment of cancer cells.

Conclusion: The Future of MOF Synthesis

The judicious selection and use of organic linkers are fundamental to the design and synthesis of functional Metal-Organic Frameworks. The continuous development of new linkers and synthetic methodologies is paving the way for MOFs with unprecedented properties and applications. As our understanding of the structure-property relationships in these materials deepens, the ability to rationally design MOFs for specific tasks, from targeted drug delivery to efficient carbon capture, will continue to expand, offering innovative solutions to some of the most pressing scientific and societal challenges.

References

  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (URL: )
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) - Ossila. (URL: )
  • Adventures in the Synthesis of Metal Organic Frameworks - YouTube. (URL: [Link])

  • 7 Common organic linkers used for synthesis of MOFs. a 2-methylimidazole - ResearchGate. (URL: [Link])

  • Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate - YouTube. (URL: [Link])

  • Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design - United Journal of Chemistry. (URL: [Link])

  • Modulated Hydrothermal Chemistry of Metal–Organic Frameworks | Accounts of Materials Research - ACS Publications. (URL: [Link])

  • Metal-Organic Frameworks: Porous Materials and Functional Platforms - AZoM. (URL: [Link])

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. (URL: [Link])

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (URL: [Link])

  • Physiochemical characterization of metal organic framework materials: A mini review - PMC. (URL: [Link])

  • Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review | Langmuir - ACS Publications. (URL: [Link])

  • Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Mechanochemical Synthesis of Metal−Organic Frameworks: A Fast and Facile Approach toward Quantitative Yields and High Specific Surface Areas | Chemistry of Materials - ACS Publications. (URL: [Link])

  • Metal Organic Frameworks (MOFs): Techniques for Characterization - AZoM. (URL: [Link])

  • The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications - MDPI. (URL: [Link])

  • (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing - ResearchGate. (URL: [Link])

  • Functionalization of materials` backbone - WUTTKEGROUP - Stefan Wuttke. (URL: [Link])

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. (URL: [Link])

  • Metal–organic framework composites from a mechanochemical process - Molecular Systems Design & Engineering (RSC Publishing). (URL: [Link])

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions - ZYLAB. (URL: [Link])

  • Metal–organic framework - Wikipedia. (URL: [Link])

  • Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions - RSC Publishing. (URL: [Link])

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Publishing. (URL: [Link])

  • CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google P
  • Microwave-assisted synthesis of metal–organic frameworks UiO-66 and MOF-808 for enhanced CO2/CH4 separation in PIM-1 mixed mat. (URL: [Link])

  • Mechanochemical Reactions of Metal-Organic Frameworks - University of Illinois. (URL: [Link])

  • Hydrothermal synthesis of Ag@Zn-salen MOF nanocomposite via a two-step method for ultrasensitive CA15-3 biosensing in breast cancer diagnostics - RSC Publishing. (URL: [Link])

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (URL: [Link])

  • Applications of MOFs in Drug Delivery | Highlights in Science, Engineering and Technology. (URL: [Link])

  • Mechanochemical synthesis of MOFs | Request PDF - ResearchGate. (URL: [Link])

  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron - Omar Yaghi. (URL: [Link])

  • The Properties of Microwave-Assisted Synthesis of Metal-Organic Frameworks and Their Applications - PubMed. (URL: [Link])

  • Synthesis of MOF-5 Modified Bi2WO6 Polyoxometalate Accommodated on the Pores of Hollow Fiber for HF-SPME of Acetamiprid, Abamect - Chemical Methodologies. (URL: [Link])

  • Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization - arXiv. (URL: [Link])

  • Hydrothermal synthesis of MOFs | Request PDF - ResearchGate. (URL: [Link])

  • Examples of the chemical structure of common organic linkers used in MOF preparation. (URL: [Link])

  • Mechanochemical Synthesis of MOF-303 and Its CO2 Adsorption at Ambient Conditions. (URL: [Link])

  • Various techniques applied for characterization of MOFs - ResearchGate. (URL: [Link])

  • Rapid Production of Metal−Organic Frameworks via Microwave-Assisted Solvothermal Synthesis | Journal of the American Chemical Society. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

troubleshooting pyrazole synthesis side products and impurities

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of pyrazole-cont...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges, from low yields to persistent, difficult-to-separate impurities.[1]

This resource provides in-depth, field-tested insights into common problems, their root causes, and practical solutions. The information is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Initial Troubleshooting

This section addresses the most common initial challenges observed during pyrazole synthesis, particularly focusing on the classical Knorr synthesis and related methods involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3]

Q1: My reaction is complete, but I've isolated a mixture of two products that are very difficult to separate. What is happening?

A1: You are likely dealing with the formation of regioisomers. This is the most frequent side reaction in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][4]

Causality and Mechanism: The reaction proceeds via the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.[2][5] With an unsymmetrical dicarbonyl, there are two distinct electrophilic carbonyl carbons. The nucleophilicity of the two nitrogens in a substituted hydrazine (e.g., methylhydrazine) also differs. The initial condensation can occur at either carbonyl group, leading to two different intermediate hydrazones, which then cyclize to form two distinct pyrazole regioisomers.[1][6]

Troubleshooting Flowchart: Managing Regioisomer Formation

G cluster_0 Problem Identification cluster_1 Strategy 1: Modify Reaction Conditions cluster_2 Strategy 2: Modify Reactants cluster_3 Strategy 3: Post-Reaction Separation cluster_4 Outcome Problem Mixture of Isomers Detected (e.g., by NMR, LC-MS) Solvent Change Solvent System (e.g., Aprotic Polar: DMF, DMAc) Problem->Solvent To influence reaction pathway Acid Adjust Acidity (Use of Hydrazine Salt vs. Free Base) Problem->Acid Temp Lower Reaction Temperature Problem->Temp Protect Use a Protecting Group on one Carbonyl Problem->Protect To direct initial attack Sterics Increase Steric Hindrance near one Carbonyl Problem->Sterics Chroma Optimize Chromatography (e.g., different stationary/mobile phase) Problem->Chroma If modification is not feasible Recrystal Attempt Fractional Recrystallization Problem->Recrystal Success Regioselective Synthesis or Successful Separation Solvent->Success Acid->Success Temp->Success Protect->Success Sterics->Success Chroma->Success Recrystal->Success

Caption: A workflow for addressing pyrazole regioisomer formation.

Expert Insights & Solutions:

  • Solvent Choice is Critical: Switching from a protic solvent like ethanol to a dipolar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can significantly enhance regioselectivity.[1]

  • Control the pH: The reactivity of the two carbonyls can be influenced by pH. Running the reaction under acidic conditions (e.g., using the hydrochloride salt of the hydrazine) can favor the attack at the more reactive carbonyl, thereby increasing the yield of one isomer over the other.[1]

  • Temperature Modulation: Lowering the reaction temperature often increases the kinetic control of the reaction, which can favor the formation of the product resulting from the attack on the more sterically accessible or electronically favorable carbonyl.

Q2: My reaction yield is very low, and I have a significant amount of unreacted starting material. What's going wrong?

A2: Low conversion can stem from several issues, including insufficient activation of the carbonyls, poor quality of starting materials, or reversible intermediate formation.

Causality and Mechanism: The cyclization step, which involves the formation of a hemiaminal-like intermediate followed by dehydration to form the aromatic pyrazole ring, is often the rate-limiting step and is acid-catalyzed.[2][5] If the reaction conditions are not acidic enough, this dehydration step can be slow or stall, leading to an equilibrium that favors the starting materials or the initial hydrazone intermediate.

Expert Insights & Solutions:

  • Catalyst is Key: Ensure you are using an appropriate acid catalyst. A catalytic amount of acetic acid, p-toluenesulfonic acid, or even running the reaction in an acidic solvent like acetic acid can dramatically improve yields.

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially if exposed to air (oxidation) or moisture. Use a freshly opened bottle or purify the hydrazine before use.

  • Water Removal: The final dehydration step produces water. In some cases, removing water from the reaction mixture (e.g., using a Dean-Stark apparatus with a solvent like toluene) can drive the equilibrium towards the pyrazole product.

Q3: My NMR spectrum shows my desired product, but there are also several unidentifiable small peaks. What are these common impurities?

A3: Besides regioisomers, several other side products can form depending on your specific substrates and conditions.

Common Impurities and Their Origins:

Impurity TypeLikely CauseSuggested Analytical Method
Pyrazoline/Pyrazolone Incomplete aromatization/oxidation, or tautomerization if the structure allows.[7]¹H NMR (look for aliphatic protons), LC-MS (different m/z).
Hydrazone Intermediate Stalled reaction before cyclization.¹H NMR, LC-MS.
Bis-pyrazole Reaction of a di-hydrazine impurity or side reaction with excess hydrazine.Mass Spectrometry (higher m/z).
N-Alkylated/N-Acylated Hydrazine If your solvent (e.g., DMF) or starting materials can act as alkylating/acylating agents under the reaction conditions.Mass Spectrometry (unexpected mass addition).

Expert Insights & Solutions:

  • Drive to Aromatization: If you suspect pyrazoline intermediates (from reactions with α,β-unsaturated ketones), an oxidative workup or adding a mild oxidant can help convert them to the aromatic pyrazole.[8]

  • Purity of Starting Materials: Always check the purity of your 1,3-dicarbonyl compound. Self-condensation or degradation products can lead to a host of minor impurities in the final product.

  • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

Section 2: Advanced Troubleshooting & Protocol Optimization

This section provides detailed protocols for purification and characterization, helping you to isolate your target compound and confirm its identity.

Protocol 1: Purification of a Regioisomeric Mixture by Column Chromatography

When reaction optimization fails to yield a single regioisomer, chromatographic separation is the next logical step.[1]

Step-by-Step Methodology:

  • Analytical TLC First: Before running a large column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test a range of mobile phase polarities (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol). The goal is to achieve a clear separation (ΔRf > 0.2) between the two isomer spots.

  • Slurry Packing the Column: Choose silica gel as the stationary phase. Prepare a slurry of the silica in your chosen mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers and which contain mixtures.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Characterization of Regioisomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between pyrazole regioisomers.

Key Principles for Structure Assignment:

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and on the substituents are highly sensitive to their electronic environment. Protons on carbons adjacent to the more electron-withdrawing nitrogen (the one substituted with an aryl or alkyl group) will have different shifts compared to the other isomer.

  • ¹³C NMR: Similarly, the chemical shifts of the pyrazole ring carbons (C3, C4, C5) will be distinct for each regioisomer.

  • 2D NMR (NOESY/ROESY): For N-substituted pyrazoles, a Nuclear Overhauser Effect (NOE) can often be observed between the protons of the N-substituent and the protons of the substituent at the C5 position of the pyrazole ring. This is a definitive way to establish which substituent is adjacent to the substituted nitrogen.

Visualizing Isomer Differentiation by NOE

Caption: Differentiating regioisomers using 2D NOESY NMR. Note: Image placeholders would be replaced with actual chemical structures in a full implementation.

By systematically applying these troubleshooting strategies and analytical protocols, researchers can overcome the common hurdles in pyrazole synthesis, leading to higher yields, improved purity, and confident structural assignment of their target molecules.

References
  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10233-10266. [Link]

  • ResearchGate. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

Sources

Optimization

removing unreacted starting materials from pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying pyrazoles, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying pyrazoles, specifically in removing unreacted starting materials. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific pyrazole derivatives.

Introduction: The Challenge of Purity in Pyrazole Synthesis

The Knorr pyrazole synthesis and related methodologies, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, are workhorse reactions in medicinal chemistry and materials science.[1][2][3] While often high-yielding, these reactions frequently present a significant purification challenge: the removal of unreacted starting materials. The structural and electronic similarities between the pyrazole product and its precursors can make separation non-trivial. This guide provides a structured approach to diagnosing and solving these common purification issues.

Troubleshooting Guide: Isolating Your Pyrazole

This section is designed to help you diagnose the specific purification challenge you are facing and select the most effective strategy.

Issue 1: Presence of Unreacted Hydrazine

Symptoms:

  • A spot/peak corresponding to the hydrazine starting material is observed in the crude reaction mixture by TLC, LC-MS, or GC-MS.

  • NMR analysis of the crude product shows characteristic signals of the hydrazine.

Root Cause Analysis: Hydrazines are basic compounds due to the lone pair of electrons on the nitrogen atoms. The pKa of the conjugate acid of hydrazine (hydrazinium ion) is approximately 8.1, making it significantly more basic than most pyrazoles, whose conjugate acids typically have a pKa in the range of 2-3. This difference in basicity is the key to its selective removal.

Solutions:

Method 1: Acid-Base Extraction (Aqueous Wash)

This is the most common and often the most effective method for removing residual hydrazine. By washing the organic solution of your crude product with an acidic aqueous solution, the basic hydrazine is protonated to form a water-soluble salt, which is then partitioned into the aqueous layer.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl). The choice of acid can be important; for very acid-sensitive pyrazoles, a weaker acid like citric acid or ammonium chloride is recommended.

  • Phase Separation: Allow the layers to separate. The protonated hydrazine salt will be in the lower aqueous layer (for DCM) or the upper aqueous layer (for less dense solvents like ethyl acetate or ether). Drain and discard the aqueous layer.

  • Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the hydrazine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the hydrazine-free crude product.

Causality Corner: Why this works The significant difference in pKa between the hydrazine (pKa of conjugate acid ~8.1) and the pyrazole (pKa of conjugate acid ~2.5) allows for selective protonation. The dilute acid is strong enough to fully protonate the hydrazine, rendering it water-soluble, while leaving the much less basic pyrazole in the organic phase.

Workflow for Hydrazine Removal:

cluster_0 Hydrazine Contamination Workflow Start Crude Product (Pyrazole + Hydrazine) in Organic Solvent Wash Wash with Aqueous Acid (e.g., 1M HCl) Start->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Pyrazole) Separate->Organic Contains Product Aqueous Aqueous Layer (Hydrazine Salt) Separate->Aqueous Discard Dry Dry Organic Layer (e.g., Na2SO4) Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate End Purified Pyrazole Evaporate->End

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating HPLC-UV Purity Results for 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity determination of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Beyond a simple recitation of protocols, we will delve into the scientific rationale behind our choices, establish a self-validating experimental framework, and compare the HPLC-UV method with orthogonal analytical techniques to provide a comprehensive purity assessment.

The Foundational Importance of Purity Validation

In pharmaceutical development, an API is not merely its therapeutic component; it is the sum of the desired molecule and any accompanying impurities.[1] These impurities can arise from the synthesis process, degradation, or storage and may impact the drug's safety and efficacy.[1] Regulatory bodies worldwide mandate stringent purity control. Therefore, a validated analytical method is not just a quality control tool but a fundamental component of a drug's regulatory submission package.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating and quantifying components in a mixture, making it a workhorse in the pharmaceutical industry for purity analysis.[2][3] When coupled with a UV detector, it provides a robust method for analyzing compounds with chromophores, such as the pyrazole and phenyl rings in our target molecule.

Devising the Analytical Strategy: A Case Study of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the first step in developing a successful HPLC method. For 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, we can infer key properties from its structure and from data on similar compounds.

  • Structure and Chromophores: The presence of the phenyl and pyrazole rings suggests strong UV absorbance, making UV detection a suitable choice. Based on similar pyrazole carboxylic acid derivatives, a preliminary investigation of the UV spectrum, likely to show a maximum absorbance (λmax) in the range of 210-280 nm, is recommended.[4][5] For this guide, we will assume a λmax of 254 nm, a common wavelength for aromatic compounds.

  • Acidity (pKa): The carboxylic acid moiety will be ionizable. The pKa will influence its retention on a reversed-phase column. We can estimate the pKa to be in the range of 3-5. This is a critical parameter for selecting the mobile phase pH to ensure consistent retention and peak shape.

  • Solubility: The molecule has both hydrophobic (phenyl and methyl groups) and hydrophilic/ionizable (pyrazole and carboxylic acid) regions. Its solubility will likely be poor in water but good in organic solvents like methanol and acetonitrile, and in aqueous solutions with an appropriate pH.

The Orthogonal Approach to Purity Verification

While HPLC-UV is a powerful technique, relying on a single method can sometimes lead to overlooking co-eluting impurities.[6] Therefore, employing an orthogonal method, which separates compounds based on a different chemical principle, provides a more comprehensive purity profile.[7] For our target compound, potential orthogonal methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information, which can help in the identification of impurities and confirm the identity of the main peak.[6][8]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents from the synthesis process.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.[9]

This guide will focus on the validation of the HPLC-UV method and will use the concept of an orthogonal method as a comparative benchmark for a complete purity assessment.

Developing and Validating the HPLC-UV Method

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] We will follow the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[10]

Experimental Workflow

The overall process of method development and validation can be visualized as follows:

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Select Column & Stationary Phase Selection Dev_Start->Column_Select Mobile_Phase Mobile Phase Optimization (pH, Organic Ratio) Column_Select->Mobile_Phase Detection Wavelength Selection Mobile_Phase->Detection System_Suitability Establish System Suitability Criteria Detection->System_Suitability Specificity Specificity / Forced Degradation System_Suitability->Specificity Proceed to Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH ensures the carboxylic acid is in its neutral form for better retention and peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is often preferred for purity analysis to ensure the elution of both polar and non-polar impurities. A starting point could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study for Specificity

To demonstrate that the method can separate the main peak from potential degradation products, a forced degradation study is performed.[5][9]

  • Prepare stock solutions of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 80 °C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC-UV method and compare the chromatograms to that of an unstressed sample. The method is considered specific if the degradation products are well-resolved from the main peak.

Data Presentation: Validation Parameter Results

The following tables present exemplary data that would be generated during method validation.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
50150,234
100301,567
250752,890
5001,505,123
7502,258,456
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy (Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%400398.599.6
100%500501.2100.2
120%600597.699.6
Average Recovery (%) 99.8

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Peak Area 0.5%0.8%
Retention Time 0.1%0.2%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5

Comparative Analysis with Orthogonal Methods

A robust purity assessment leverages multiple analytical techniques.

Orthogonal_Comparison cluster_hplcuv Information Provided cluster_lcms Information Provided cluster_qnmr Information Provided HPLC_UV HPLC-UV (Primary Method) Purity_Percent Purity (%) by area normalization HPLC_UV->Purity_Percent Related_Subs Quantification of related substances HPLC_UV->Related_Subs LC_MS LC-MS (Orthogonal Method 1) Impurity_ID Impurity Identification (by mass) LC_MS->Impurity_ID Peak_Confirm Confirmation of Main Peak Identity LC_MS->Peak_Confirm qNMR qNMR (Orthogonal Method 2) Absolute_Purity Absolute Purity (mass/mass) qNMR->Absolute_Purity Structure_Confirm Structural Confirmation qNMR->Structure_Confirm

Caption: Comparison of Orthogonal Analytical Techniques for Purity Assessment.

Table 5: Comparison of HPLC-UV with Alternative Methods

FeatureHPLC-UVLC-MSqNMR
Primary Measurement Relative Purity (Area %)Mass-to-Charge RatioAbsolute Purity (molar ratio)
Impurity Identification By retention time comparison to standardsTentative identification by massStructural elucidation
Quantification Relative quantification against main peakSemi-quantitative without standardsAbsolute quantification
Strengths Robust, reproducible, widely availableHigh specificity, impurity identificationNo reference standard needed for purity
Limitations Requires reference standards for impuritiesIonization suppression effectsLower sensitivity than HPLC

Conclusion: A Triad of Trustworthiness

This guide has outlined a comprehensive strategy for the development and validation of an HPLC-UV method for the purity determination of 1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. By grounding our approach in the principles of ICH Q2(R1), we establish a scientifically sound and defensible method. The true strength of a purity assessment, however, lies in a multi-faceted approach. While HPLC-UV provides robust quantification of known and unknown impurities, its combination with orthogonal techniques like LC-MS for identification and qNMR for absolute purity provides an unassailable, self-validating system. This ensures the highest level of confidence in the quality of the API, a critical requirement for advancing drug development programs.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IJRAR. (n.d.). Impurity Profiling And Degradation Study: A Review. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]

  • National Center for Biotechnology Information. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. [Link]

  • Pharmaceutical Technology. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (2014). Impurities and Forced Degradation Studies: A Review. [Link]

  • Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Pyrazole Derivatives

Introduction: The Imperative for Methodological Rigor in Pyrazole Derivative Analysis Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, with prominent drugs like Celecoxib, a selective COX-2 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Methodological Rigor in Pyrazole Derivative Analysis

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, with prominent drugs like Celecoxib, a selective COX-2 inhibitor, underscoring their therapeutic significance.[1] The journey from discovery to a market-approved pharmaceutical product is underpinned by rigorous analytical testing. The reliability of this testing hinges on the validation of the analytical methods used for quantification. Method validation ensures that a procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[2]

However, in the lifecycle of a drug product, it is often necessary to employ different analytical techniques or transfer methods between laboratories. This necessitates a cross-validation process to ensure that the results are equivalent and interchangeable. This guide provides an in-depth comparison of two common analytical techniques for the quantification of pyrazole derivatives—High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry—and details a robust protocol for their cross-validation, using Celecoxib as a practical example.

Choosing the Right Tool: A Comparative Analysis of HPLC-UV and UV-Visible Spectrophotometry

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis at different stages of drug development and quality control.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique that is the workhorse of pharmaceutical analysis. Its primary advantage lies in its specificity ; it physically separates the analyte of interest from excipients and potential degradation products before quantification.[2] This makes it an ideal choice for stability-indicating assays.

  • Expertise & Experience Insights: The choice of a Reversed-Phase HPLC (RP-HPLC) method is often preferred for moderately polar compounds like many pyrazole derivatives. The C18 column is a versatile and robust stationary phase, providing excellent separation for a wide range of analytes. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be fine-tuned to achieve optimal separation and peak shape. For routine quality control (QC) of finished products, an HPLC-UV method is often superior due to its ability to resolve and quantify the active pharmaceutical ingredient (API) in the presence of formulation excipients.[3]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC.[4] It relies on the principle that the analyte absorbs light at a specific wavelength.

  • Expertise & Experience Insights: The primary limitation of UV spectrophotometry is its lack of specificity. The absorbance measured may be a composite of the analyte and any other component in the sample that absorbs at the same wavelength, including excipients or impurities. Therefore, its application is often limited to the analysis of pure drug substances or simple formulations where excipients do not interfere.[4] However, for rapid, at-line process checks or for the analysis of bulk drug substance where interfering components are not expected, its speed and low cost are significant advantages.

The decision to use HPLC-UV versus UV-Vis spectrophotometry is therefore a trade-off between the need for specificity and the desire for speed and cost-effectiveness. The following diagram illustrates a decision-making framework for method selection.

MethodSelection Start Define Analytical Need ComplexMatrix Complex Matrix? (e.g., Finished Product, Biological Sample) Start->ComplexMatrix SimpleMatrix Simple Matrix? (e.g., Bulk Drug Substance) ComplexMatrix->SimpleMatrix No HPLC Select HPLC-UV ComplexMatrix->HPLC Yes NeedSpecificity Stability-Indicating Method Required? SimpleMatrix->NeedSpecificity Yes UV_Vis Select UV-Vis Spectrophotometry SimpleMatrix->UV_Vis No NeedSpecificity->HPLC Yes ConsiderUV Consider UV-Vis (with justification of no interference) NeedSpecificity->ConsiderUV No

Caption: Decision tree for analytical method selection.

Quantitative Performance Comparison: Celecoxib Case Study

The following tables summarize typical validation parameters for the quantification of Celecoxib using a validated RP-HPLC-UV method and a validated UV Spectrophotometric method. The data has been synthesized from published literature to provide a direct comparison.[1][3][4]

Table 1: RP-HPLC-UV Method Validation Parameters for Celecoxib

ParameterResultAcceptance Criteria (as per ICH Q2(R1))
Linearity Range 2-20 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 98.70% - 100.79%98.0% - 102.0%
Precision (% RSD)
- Intraday< 2%≤ 2%
- Interday< 2%≤ 2%
Specificity No interference from placeboWell-resolved peak, no co-elution
LOD Not Reported-
LOQ Not Reported-

Table 2: UV Spectrophotometric Method Validation Parameters for Celecoxib

ParameterResultAcceptance Criteria (as per ICH Q2(R1))
Linearity Range 2-20 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 99.5% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Intraday< 2%≤ 2%
- Interday< 2%≤ 2%
Specificity No interference from excipients (justified)-
LOD ~0.1 µg/mL-
LOQ ~0.3 µg/mL-

As the data illustrates, both methods can provide accurate and precise results within the same linear range. The key differentiator remains the inherent specificity of the HPLC method.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical data is directly linked to the quality of the experimental protocol. The following sections provide detailed, step-by-step methodologies for the analysis of Celecoxib and for the cross-validation of the two methods.

Protocol 1: Validated RP-HPLC-UV Method for Celecoxib

This protocol is based on established methods for the analysis of Celecoxib in capsule dosage forms.[3]

1. Materials and Reagents:

  • Celecoxib Reference Standard

  • Celecoxib Capsules (e.g., 200 mg)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Triethylamine (TEA)

  • Orthophosphoric Acid

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Lichro CART C-18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water:TEA:Orthophosphoric Acid (600:400:1:1 v/v/v/v)

  • Flow Rate: 1.0 mL/minute

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Run Time: 15 minutes

3. Standard Solution Preparation (20 µg/mL):

  • Accurately weigh approximately 20 mg of Celecoxib Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Pipette 10 mL of this solution into another 100 mL volumetric flask and dilute to volume with the mobile phase.

4. Sample Solution Preparation:

  • Weigh the contents of 20 Celecoxib capsules and calculate the average weight.

  • Accurately weigh a quantity of the capsule powder equivalent to 20 mg of Celecoxib into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

5. System Suitability:

  • Inject the standard solution five times.

  • The % RSD for the peak areas should be not more than 2.0%.

  • The tailing factor for the Celecoxib peak should be not more than 2.0.

6. Procedure:

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the peak areas.

  • Calculate the amount of Celecoxib in the sample using the standard formula.

Protocol 2: Validated UV Spectrophotometric Method for Celecoxib

This protocol is based on established methods for the analysis of Celecoxib in bulk and capsule formulations.[4]

1. Materials and Reagents:

  • Celecoxib Reference Standard

  • Celecoxib Capsules (e.g., 200 mg)

  • 0.1N Hydrochloric Acid (HCl)

2. Instrumental Parameters:

  • Instrument: UV-Visible Spectrophotometer

  • Wavelength of Maximum Absorbance (λmax): 255 nm

  • Blank: 0.1N HCl

3. Standard Solution Preparation (10 µg/mL):

  • Accurately weigh approximately 10 mg of Celecoxib Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1N HCl.

  • Pipette 10 mL of this solution into another 100 mL volumetric flask and dilute to volume with 0.1N HCl.

4. Sample Solution Preparation:

  • Weigh the contents of 20 Celecoxib capsules and calculate the average weight.

  • Accurately weigh a quantity of the capsule powder equivalent to 10 mg of Celecoxib into a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1N HCl and sonicate for 15 minutes.

  • Dilute to volume with 0.1N HCl and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with 0.1N HCl.

5. Procedure:

  • Measure the absorbance of the standard solution and the sample solution at 255 nm against the 0.1N HCl blank.

  • Calculate the amount of Celecoxib in the sample using the standard formula based on Beer-Lambert law.

Cross-Validation Protocol: Bridging Two Methodologies

The objective of this cross-validation is to demonstrate that the UV Spectrophotometric method produces results that are equivalent to the validated RP-HPLC-UV method for the assay of Celecoxib capsules. This is a form of comparative testing.

CrossValidationWorkflow Start Start: Define Cross-Validation Objective and Acceptance Criteria PrepareSamples Prepare Homogeneous Sample Batch (e.g., 6 lots) Start->PrepareSamples AnalyzeHPLC Analyze Samples by Validated HPLC-UV Method PrepareSamples->AnalyzeHPLC AnalyzeUV Analyze Samples by Validated UV-Vis Method PrepareSamples->AnalyzeUV CollectData Collect Assay Results from Both Methods AnalyzeHPLC->CollectData AnalyzeUV->CollectData Stats Perform Statistical Comparison (e.g., Student's t-test, Bland-Altman) CollectData->Stats Pass Results Meet Acceptance Criteria? Stats->Pass Report Generate Cross-Validation Report: Methods are Interchangeable Pass->Report Yes Fail Investigate Discrepancies: Methods are NOT Interchangeable Pass->Fail No

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Method

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Model Template_relevance
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Top-N result to add to graph 6

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1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
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1-methyl-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
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